Product packaging for Erdosteine Ethyl Ester(Cat. No.:CAS No. 84611-37-0)

Erdosteine Ethyl Ester

Cat. No.: B106321
CAS No.: 84611-37-0
M. Wt: 277.4 g/mol
InChI Key: ALDBCZANDKRAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Erdosteine (B22857) Research Paradigms

Research on Erdosteine primarily focuses on its therapeutic effects as a mucolytic and antioxidant agent used in the treatment of respiratory diseases. nih.govwikipedia.orgnih.gov Erdosteine is a prodrug, meaning it is converted into its active metabolites in the body. nih.govsynzeal.com The research paradigm for Erdosteine Ethyl Ester, however, is fundamentally different. It is not studied for its therapeutic potential but as a marker of the manufacturing process of Erdosteine. Its presence is an indicator of the specific solvents and purification methods used.

Role as a Process-Related Impurity in Active Pharmaceutical Ingredient (API) Manufacturing

This compound is identified as a process-related impurity that can form during the synthesis and purification of the Erdosteine Active Pharmaceutical Ingredient (API). nih.gov Specifically, its formation is linked to the use of ethanol (B145695) as a solvent during the refining process. nih.govoup.com The carboxyl group of Erdosteine can undergo esterification with ethanol, leading to the formation of this impurity. oup.com Regulatory guidelines for pharmaceuticals necessitate the identification and control of such impurities to ensure the quality, safety, and efficacy of the final drug product. The presence of this compound above certain thresholds can indicate a need to revise the purification process, for instance, by using an inert solvent instead of ethanol. oup.com

Historical Perspective on its Identification and Research Significance

The identification of this compound is a relatively recent development in the analytical chemistry of pharmaceuticals. Initial research on Erdosteine focused on its synthesis, pharmacological activity, and clinical applications. nih.govresearchgate.net As analytical techniques became more sophisticated, the focus expanded to include the identification and characterization of impurities. Studies have detailed the use of High-Performance Liquid Chromatography (HPLC) to separate and identify impurities in Erdosteine bulk drug. nih.govresearchgate.net In one such study, a new impurity was isolated and its structure was elucidated using mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), confirming it to be this compound. nih.govoup.com This discovery highlighted the importance of solvent choice in the final purification steps of API manufacturing. nih.govoup.com

Overview of Academic Research Trajectories for this compound

Academic research on this compound has primarily followed an analytical and process chemistry trajectory. Key areas of investigation include:

Development and Validation of Analytical Methods: A significant portion of research has been dedicated to developing robust analytical methods, such as HPLC, for the detection, quantification, and isolation of this compound in Erdosteine API. nih.govresearchgate.net These methods are crucial for routine quality control in pharmaceutical manufacturing.

Structural Elucidation: Advanced spectroscopic techniques like MS and NMR have been employed to definitively identify and characterize the structure of this compound. nih.govoup.com

Impurity Formation Mechanism: Research has investigated the chemical reaction that leads to the formation of this compound, identifying the esterification of Erdosteine's carboxylic acid group in the presence of ethanol as the primary cause. oup.com

Process Optimization: The identification of this compound as a process-related impurity has spurred research into alternative purification methods for Erdosteine that avoid the use of ethanol, thereby preventing the formation of this impurity and improving the purity of the final API. nih.govoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO4S2 B106321 Erdosteine Ethyl Ester CAS No. 84611-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S2/c1-2-15-9(13)6-16-5-8(12)11-7-3-4-17-10(7)14/h7H,2-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDBCZANDKRAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(=O)NC1CCSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Formation Pathways of Erdosteine Ethyl Ester

Direct Esterification Routes of Erdosteine (B22857)

The most direct method for the synthesis of erdosteine ethyl ester is the esterification of erdosteine with ethanol (B145695). This can be achieved through several chemical strategies, most notably acid-catalyzed esterification.

Acid-Catalyzed Esterification with Ethanol

The classic Fischer-Speier esterification is a common method for producing this compound. This reaction involves heating erdosteine with an excess of ethanol in the presence of a strong acid catalyst. The mechanism begins with the protonation of the carboxylic acid group of erdosteine by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of ethanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Finally, a molecule of water is eliminated to form the ethyl ester.

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The use of a strong acid is crucial for protonating the carboxylic acid and facilitating the nucleophilic attack by the less nucleophilic alcohol.

Reaction Conditions and Process Optimization in Synthesis

The efficiency of the acid-catalyzed esterification of erdosteine is influenced by several key parameters, including temperature, reaction time, and the molar ratio of reactants. To drive the equilibrium towards the product side, an excess of ethanol is typically used. The removal of water as it is formed, for instance, through azeotropic distillation, can also significantly increase the yield of this compound.

Optimization of these conditions is crucial for maximizing the yield and purity of the final product. Research has shown that specific temperature ranges and reaction times can lead to higher conversion rates while minimizing the formation of unwanted byproducts.

Table 1: Illustrative Reaction Parameters for Acid-Catalyzed Esterification of Erdosteine

ParameterConditionRationale
Catalyst Strong Acid (e.g., H₂SO₄)To protonate the carboxylic acid and increase its reactivity.
Reactant Ratio Excess EthanolTo shift the reaction equilibrium towards the ester product.
Temperature Elevated (e.g., reflux)To increase the reaction rate.
Reaction Time Several hoursTo allow the reaction to proceed to completion.
Water Removal Azeotropic distillationTo drive the equilibrium towards the formation of the ester.

Alternative Esterification Approaches

Beyond direct acid-catalyzed esterification, other methods can be employed to synthesize this compound.

Transesterification from Erdosteine Methyl Ester

This compound can also be synthesized through transesterification. This process involves reacting erdosteine methyl ester with ethanol in the presence of an acid or base catalyst. In this equilibrium reaction, the methoxy (B1213986) group of the methyl ester is exchanged for an ethoxy group from ethanol. To favor the formation of the ethyl ester, a large excess of ethanol is typically used.

Inadvertent Formation as a Byproduct During Erdosteine Refining

This compound is often identified as a process-related impurity during the manufacturing of erdosteine. nih.gov Its formation is a critical consideration for ensuring the purity of the final active pharmaceutical ingredient (API).

Impact of Solvent Selection on Impurity Generation Pathways

The choice of solvent during the purification and refining stages of erdosteine production can significantly impact the generation of impurities. nih.gov Specifically, the use of ethanol as a recrystallization or washing solvent can lead to the inadvertent formation of this compound. nih.gov This occurs because residual acidic or basic catalysts from the primary synthesis of erdosteine can promote the esterification reaction between erdosteine and the ethanol solvent.

Studies have shown that even trace amounts of acidic or basic species can be sufficient to catalyze this impurity-forming reaction, especially at elevated temperatures used during recrystallization. Therefore, careful selection of solvents and thorough removal of catalysts are essential to minimize the presence of this compound in the final erdosteine product. nih.gov Research has highlighted the importance of avoiding ethanol as a refining solvent to enhance the purity of the bulk drug. nih.gov

Mechanistic Understanding of Impurity Formation

The formation of this compound as an impurity is a direct consequence of the manufacturing and purification processes of Erdosteine, particularly when ethanol is employed as a solvent. nih.gov Research has confirmed that this ester is produced during the ethanol-based refinement of the Erdosteine bulk drug. nih.gov

Another significant impurity that can arise is Erdosteine Oxide, which is formed through the oxidation of Erdosteine. nih.gov The presence of these impurities necessitates stringent analytical control, often using High-Performance Liquid Chromatography (HPLC) with methods like a CAPCELL PAK C18 column to quantify them and ensure the final product meets pharmacopeial standards. nih.gov The identification and characterization of these impurities are crucial for improving the purity of the Erdosteine bulk drug, with studies suggesting that avoiding ethanol as a refining solvent can mitigate the formation of this compound. nih.gov

The sources of impurities in Erdosteine synthesis can be categorized as follows:

Starting Materials: Impurities present in the initial raw materials or intermediates can be carried through the manufacturing process.

Side Reactions: Incomplete reactions or unexpected side reactions during synthesis can generate impurities.

Solvents and Reagents: Trace impurities within the solvents and reagents used can contaminate the final product.

Degradation: Erdosteine itself can degrade over time or under specific conditions, leading to the formation of degradation impurities.

Manufacturing Process: Contamination from equipment, containers, or the surrounding environment during steps like purification, filtration, drying, and packaging can introduce impurities.

Development of Innovative Synthetic Strategies for Ester Compounds (e.g., Continuous Flow Microreactor Principles)

The synthesis of ester compounds is increasingly benefiting from innovative strategies like continuous flow chemistry, which utilizes microreactors to offer enhanced safety, improved product quality, and increased production capacity. youtube.com This methodology involves pumping reactant streams through a microreactor, where they mix and react in a continuous fashion. youtube.commit.edu

Key Principles of Continuous Flow Synthesis:

Enhanced Heat and Mass Transfer: The small dimensions of microreactors lead to rapid heat and mass transfer, allowing for precise temperature control and the safe use of highly exothermic reactions. researchgate.net

Improved Safety: The small reaction volumes significantly reduce the risks associated with handling hazardous materials. youtube.com

Precise Control: Reaction parameters such as residence time, temperature, and stoichiometry can be precisely controlled, leading to higher yields and selectivities. researchgate.net

Application to Ester Synthesis: Continuous flow protocols have been successfully developed for the α-alkylation of esters. researchgate.net These methods often involve the in-situ generation of reactive intermediates, such as lithium enolates, which then react with an electrophile in a continuous stream. researchgate.net A patent for the preparation of Erdosteine using a continuous flow process has been filed, highlighting the potential of this technology for related compounds. google.com This process involves reacting an activated derivative of thiodiglycolic acid with homocysteine thiolactone in a microreactor, with residence times as short as two minutes. google.com

The development of continuous flow systems for ester synthesis often involves the following components:

Pumps (syringe, HPLC, or peristaltic) to deliver reactant solutions. mit.edu

Reactor coils or microfluidic chips where the reaction takes place. mit.edu

In-line purification and analysis tools to monitor the reaction progress and product purity. youtube.com

While continuous flow chemistry presents numerous advantages, challenges such as handling solids and the initial cost of equipment remain. mit.edu However, the ongoing development of this technology promises more efficient, safer, and higher-quality production of ester compounds.

Table 2: Key Parameters in Continuous Flow Ester Synthesis

Parameter Description Impact on Reaction
Residence Time The time reactants spend in the reactor. Determines the extent of reaction.
Flow Rate The rate at which reactants are pumped. Influences residence time and mixing.
Temperature The temperature of the reaction zone. Affects reaction rate and selectivity.

| Stoichiometry | The molar ratio of reactants. | Can be precisely controlled to optimize yield. |

Chemical Reactivity and Derivatization Studies of Erdosteine Ethyl Ester

Hydrolytic Transformations

The ester functional group in erdosteine (B22857) ethyl ester is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This transformation can be catalyzed by either an acid or a base.

In the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and an excess of water, erdosteine ethyl ester can be hydrolyzed back to its parent compound, erdosteine, and ethanol (B145695). github.iolibretexts.org This reaction is essentially the reverse of esterification. github.iolibretexts.org The process is typically carried out by heating the ester with a large volume of water containing the acid catalyst. github.iolibretexts.org

The mechanism of acid-catalyzed ester hydrolysis involves several key steps. libretexts.orgchemguide.co.uk Initially, the acid protonates the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. Subsequently, a proton is transferred from the water moiety to the ethoxy group, making it a better leaving group (ethanol). Finally, the carbonyl group is reformed, and ethanol is eliminated, yielding the carboxylic acid (erdosteine) and regenerating the acid catalyst. chemguide.co.uk

It is important to note that acid-catalyzed hydrolysis is a reversible reaction, meaning it reaches an equilibrium that includes the ester, water, carboxylic acid, and alcohol. github.iolibretexts.org To drive the reaction towards the products (hydrolysis), a large excess of water is typically used. github.iolibretexts.org

A study on the related impurities in erdosteine bulk drug identified this compound as a new process-related impurity, which can form during the refining process of erdosteine when ethanol is used as the solvent. researchgate.net This underscores the relevance of understanding the conditions that can lead to either the formation or hydrolysis of this ester.

The hydrolysis of this compound can also be achieved using a base, such as sodium hydroxide (B78521) or potassium hydroxide. This process is known as saponification. github.iolibretexts.org Unlike acid-catalyzed hydrolysis, saponification is an irreversible reaction that goes to completion. github.iochemistrysteps.com

The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, and the ethoxide ion is eliminated as the leaving group. The ethoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid (erdosteine), yielding a carboxylate salt and ethanol. chemistrysteps.comyoutube.com This final acid-base step is what drives the reaction to completion.

The products of the saponification of this compound are the corresponding carboxylate salt of erdosteine and ethanol. github.iolibretexts.org

Table 1: Comparison of Hydrolytic Methods for this compound

Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis (Saponification)
Catalyst/Reagent Strong acid (e.g., HCl, H₂SO₄)Strong base (e.g., NaOH, KOH)
Nature of Reaction ReversibleIrreversible
Products Erdosteine (Carboxylic Acid) & EthanolErdosteine Salt (Carboxylate) & Ethanol
Driving Force Excess waterFormation of stable carboxylate salt

Reduction Reactions

The ester moiety of this compound can undergo reduction. A common and potent reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). The reduction of an ester with lithium aluminum hydride typically yields two primary alcohols. In the case of this compound, this would involve the reduction of both the ester and the thiolactone ring, leading to a more complex reduced product. However, focusing solely on the ester functionality, its reduction would yield the corresponding primary alcohol.

Nucleophilic Substitution Reactions Involving the Ester Moiety

The alkoxy group (-OCH₂CH₃) of the this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. evitachem.com This is a characteristic reaction of esters, allowing for the derivatization of the carboxylic acid function. The reactivity of the ester towards nucleophilic attack is a key aspect of its chemistry.

General Principles of Ester Formation in Complex Chemical Systems (e.g., Peroxy Radical Recombination)

While not specific to the synthesis of this compound, the formation of esters in complex chemical systems can occur through various mechanisms, including the recombination of peroxy radicals (RO₂). copernicus.orgcopernicus.orgresearchgate.net This is a significant pathway in atmospheric chemistry for the formation of low-volatility organic compounds. copernicus.orgresearchgate.net

It was traditionally thought that the recombination of peroxy radicals primarily formed peroxides (ROOR). copernicus.orgcopernicus.orgresearchgate.net However, recent research has revealed that a rapid decomposition of an alkoxy radical (RO) can occur within the reaction complex, leading to the formation of more stable ether or ester accretion products. copernicus.orgcopernicus.orgresearchgate.net

The formation of an ester via this pathway involves the β-scission of an alkoxy radical to form an acyl-centered radical, which then combines with another alkoxy radical. copernicus.org This process has been observed in systems like the ozonolysis of α-pinene. acs.org These reactions are crucial for understanding the formation of complex organic molecules in various environments.

Molecular Structure and Functional Group Analysis in Relation to Biological Activity

Key Structural Features of the Ethyl Ester

The molecular structure of Erdosteine (B22857) Ethyl Ester is characterized by the presence of a thiolactone ring and a thioether linkage, which it shares with Erdosteine. The defining feature of Erdosteine Ethyl Ester is the modification of the carboxylic acid functional group into an ethyl ester. nih.govresearchgate.net This esterification involves the replacement of the acidic proton of the carboxyl group with an ethyl group (-CH2CH3) evitachem.comstudy.com.

The key functional groups present in this compound include:

An ethyl ester group (-COOCH2CH3)

A thioether linkage (-S-)

An amide group (-CONH-)

A thiolactone ring (a cyclic thioester)

Structural FeatureErdosteineThis compound
Terminal Functional GroupCarboxylic Acid (-COOH)Ethyl Ester (-COOCH2CH3)
Thiolactone RingPresentPresent
Thioether LinkagePresentPresent
Amide LinkagePresentPresent

Absence of Free Thiol Groups and Implications for Direct Biological Reactivity

A crucial aspect of Erdosteine's design, which is retained in its ethyl ester derivative, is the absence of free sulfhydryl (thiol) groups (-SH) in the molecule as administered. palliativedrugs.orgmedicines.org.ukerdosteine.net The two sulfur atoms are present in the form of a thioether and a thiolactone ring. This structural characteristic means that this compound, like Erdosteine, is a prodrug and is not directly biologically active. palliativedrugs.orgmedicines.org.ukerdosteine.net

The biological activity of Erdosteine is dependent on its metabolism in the liver following oral administration. wikipedia.orgnih.govnih.gov This first-pass metabolism leads to the opening of the thiolactone ring, which unmasks a free thiol group, forming the active metabolite known as Metabolite I (M1), or N-thiodiglycolyl-homocysteine. palliativedrugs.orgwikipedia.orgmedscape.com It is this free thiol group that is responsible for the mucolytic and antioxidant effects of the drug. palliativedrugs.orgmedicines.org.ukwikipedia.orgpatsnap.comoatext.com The free thiols can break the disulfide bonds in mucus glycoproteins, reducing sputum viscosity, and can also act as scavengers of free radicals. palliativedrugs.orgwikipedia.orgpatsnap.com

Therefore, this compound is expected to be pharmacologically inactive until it undergoes metabolic conversion to a metabolite with a free thiol group. Its lack of direct reactivity due to the blocked thiol groups is a key feature of its design as a prodrug.

Comparative Analysis of Functional Group Roles with Parent Erdosteine

The primary difference between this compound and Erdosteine lies in the terminal functional group: an ethyl ester versus a carboxylic acid. This seemingly minor change can have significant implications for the physicochemical properties and pharmacokinetics of the molecule.

Carboxylic Acid in Erdosteine: The carboxylic acid group in Erdosteine is ionizable. This influences its solubility in aqueous environments at different pH values, which can affect its absorption and distribution in the body.

Ethyl Ester in this compound: The ethyl ester group is less polar than a carboxylic acid and is not ionizable. This alteration can lead to increased lipophilicity. Changes in lipophilicity can affect how a molecule is absorbed, distributed, and metabolized. It is plausible that the ester form may have different absorption characteristics compared to the carboxylic acid form.

Functional GroupRole in ErdosteinePotential Role in this compound
Carboxylic AcidInfluences solubility, absorption, and metabolism.Absent.
Ethyl EsterAbsent.Increases lipophilicity, potentially altering absorption and distribution. Requires hydrolysis for activation.
Thiolactone RingMasks a thiol group, making it a prodrug. Opens during metabolism to form the active metabolite.Masks a thiol group, making it a prodrug. Would need to open during metabolism for activity.
ThioetherStructural component.Structural component.

Preclinical Pharmacological and Cellular Mechanisms of Erdosteine Ethyl Ester Via Metabolites

Prodrug Activation and Biotransformation to Active Metabolites

Erdosteine (B22857) itself contains two blocked sulfhydryl groups. nih.gov It is after hepatic metabolization that these groups are liberated, leading to the formation of active metabolites. nih.gov The primary and most active metabolite is known as Metabolite I (Met 1) or N-thiodiglycolyl-homocysteine, which possesses a free sulfhydryl (-SH) group. nih.govresearchgate.net This metabolic activation is crucial for the therapeutic effects of erdosteine. nih.gov

The conversion of erdosteine to its active form, Met 1, involves the opening of a thiolactone ring within its molecular structure. nih.gov This biotransformation process occurs in the liver and results in the exposure of a reactive thiol group, which is the key functional moiety responsible for the drug's pharmacological actions. nih.govpatsnap.com

Molecular Mechanisms of Mucolytic Action Mediated by Metabolites

The mucolytic properties of erdosteine are a direct consequence of the chemical activity of its free sulfhydryl group in Met 1. nih.gov This mechanism is particularly effective in respiratory conditions characterized by the overproduction of thick, viscous mucus. patsnap.comnih.gov

Mucus viscosity is largely determined by the complex structure of mucoproteins, which are held together by disulfide bonds (-S-S-). nih.govpatsnap.com The free thiol groups of Met 1 act as reducing agents, breaking these disulfide bonds within the mucin glycoproteins. patsnap.comnih.gov This action depolymerizes the large mucin fibers, leading to a significant reduction in the viscosity and elasticity of bronchial secretions. nih.govpatsnap.com The resulting thinner mucus is more easily cleared from the airways by ciliary action and coughing. nih.govpatsnap.com

Cellular and Molecular Mechanisms of Antioxidant Activity via Metabolites

Beyond its mucolytic effects, erdosteine, through its active metabolite Met 1, exhibits potent antioxidant properties. patsnap.comresearchgate.net This is particularly relevant in respiratory diseases where oxidative stress plays a significant pathogenic role. japi.orgamazonaws.com

The sulfhydryl group in Met 1 is a powerful scavenger of reactive oxygen species (ROS). researchgate.net In vitro studies have demonstrated that Met 1 can effectively neutralize various ROS, including hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl). researchgate.net While erdosteine as a prodrug shows minimal ROS scavenging activity, its metabolite, Met 1, significantly reduces these damaging molecules. researchgate.net This direct scavenging activity helps to protect respiratory tissues from oxidative damage. patsnap.commedscape.com Research has shown that Met 1 can reduce the intensity of various free radicals, indicating a termination reaction between the radicals and the metabolite. researchgate.net

Table 1: In Vitro Scavenging Activity of Erdosteine and its Metabolite (Met 1) on Reactive Oxygen Species

CompoundReactive Oxygen Species (ROS)Scavenging ActivityReference
Erdosteine (Prodrug)H₂O₂Low activity, only at high concentrations (1 mmol) researchgate.net
Metabolite 1 (Met 1)H₂O₂Significant reduction (> 0.1 mmol) researchgate.net
Erdosteine (Prodrug)HOClLow activity researchgate.net
Metabolite 1 (Met 1)HOClStrong interaction researchgate.net
Erdosteine (Prodrug)O₂⁻No interaction researchgate.net
Metabolite 1 (Met 1)O₂⁻No interaction researchgate.net

In addition to direct ROS scavenging, co-treatment with erdosteine has been shown in animal models to bolster the body's own antioxidant defenses. nih.govresearchgate.net Studies have demonstrated that erdosteine administration can increase the tissue activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), when compared to exposure to a noxious agent alone. nih.govresearchgate.net By enhancing these endogenous antioxidant systems, erdosteine helps to prevent the accumulation of free oxygen radicals and reduces cellular damage. nih.govresearchgate.net

Table 2: Effect of Erdosteine Co-treatment on Endogenous Antioxidant Enzymes in Animal Models

EnzymeEffect of Erdosteine Co-treatmentReference
Superoxide Dismutase (SOD)Increased tissue activity nih.govresearchgate.net
Catalase (CAT)Increased tissue activity nih.govresearchgate.net
Glutathione Peroxidase (GPx)Increased tissue activity nih.govresearchgate.net

Reduction of Oxidative Stress Biomarkers (e.g., Nitric Oxide, Xanthine Oxidase)

The active metabolites of erdosteine have demonstrated a significant capacity to mitigate oxidative stress by targeting key biomarkers. This antioxidant activity is largely attributed to the free sulfhydryl group on Met 1, which can scavenge reactive oxygen species (ROS).

Experimental studies have shown that Met 1 can interfere with the production of nitric oxide (NO) and its highly reactive derivative, peroxynitrite. In a model using human polymorphonuclear neutrophils (PMNs), Met 1 was found to significantly reduce luminol-amplified chemiluminescence, an indicator of ROS production. When L-arginine, an NO donor, was added to the system, the chemiluminescence increased, and this increase was again significantly curtailed by Met 1, indicating a direct interaction with NO and NO-derived peroxynitrite.

Furthermore, erdosteine administration has been shown to decrease the tissue levels of xanthine oxidase. Xanthine oxidase is an enzyme that catalyzes the production of superoxide radicals and hydrogen peroxide, contributing to oxidative stress. In animal models of doxorubicin-induced cardiotoxicity, treatment with erdosteine resulted in a significant decrease in cardiac tissue levels of both xanthine oxidase and nitric oxide, bringing them closer to control levels. This suggests a regulatory effect on enzymes that generate free radicals.

Table 1: Effect of Erdosteine Metabolites on Oxidative Stress Biomarkers

Biomarker Effect Experimental Model Finding
Nitric Oxide (NO) Reduction Human Polymorphonuclear Neutrophils Met 1 interferes with NO and NO-derived peroxynitrite production.
Xanthine Oxidase (XO) Reduction Rat model of doxorubicin-induced cardiotoxicity Erdosteine administration significantly decreased XO activity in cardiac tissue.
Reactive Oxygen Species (ROS) Scavenging Human Polymorphonuclear Neutrophils Met 1 demonstrates direct free radical scavenging activity.

Anti-inflammatory Pathways and Cellular Signaling Modulation by Metabolites

The metabolites of erdosteine exert anti-inflammatory effects through the modulation of various cellular signaling pathways and the expression of inflammatory mediators.

The integrity of the epithelial barrier is crucial in preventing the ingress of pathogens and inflammatory triggers. Erdosteine has been shown to modulate the expression of key proteins that form tight junctions, which are essential for maintaining this barrier. In a mouse model of asthma exposed to nanoparticulate pollution, oral erdosteine treatment was found to alter the expression of several cell barrier proteins in lung tissue researchgate.netresearchgate.net.

Specifically, the levels of claudin-4 (CLDN-4) and nectin-4, which were elevated in the asthma model, were reduced by erdosteine treatment researchgate.net. Conversely, the levels of claudin-14 (CLDN14) and claudin-18 (CLDN18), which were decreased in the disease model, were increased following erdosteine administration researchgate.net. These findings suggest that erdosteine can help to normalize the expression of these critical junctional proteins, thereby contributing to the restoration of epithelial barrier function and reducing airway inflammation researchgate.netresearchgate.net.

Table 2: Modulation of Cell Barrier Proteins by Erdosteine in an Animal Model

Protein Change in Disease Model Effect of Erdosteine Treatment
Claudin-4 (CLDN-4) Increased Reduced
Nectin-4 Increased Reduced
Claudin-14 (CLDN14) Decreased Increased
Claudin-18 (CLDN18) Decreased Increased

Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of the NF-κB pathway. Erdosteine has been demonstrated to inhibit LPS-induced NF-κB activation nih.govnih.gov.

The mechanism of this inhibition appears to be indirect. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription researchgate.net. Pretreatment with erdosteine has been shown to inhibit the LPS-induced degradation of IκBα in mouse macrophage cells nih.govresearchgate.net. By preventing the breakdown of this inhibitor, erdosteine effectively keeps NF-κB sequestered in the cytoplasm, thereby blocking its pro-inflammatory signaling cascade nih.govnih.gov. This action is considered an indirect anti-inflammatory mechanism, as it targets an upstream regulator of the inflammatory response researchgate.net.

Anti-adhesive Properties Exhibited by Metabolites

Beyond its antioxidant and anti-inflammatory effects, the active metabolite of erdosteine, Met 1, has been shown to possess anti-adhesive properties, which can interfere with the initial steps of bacterial infection.

The ability of bacteria to adhere to host mucosal surfaces is a critical first step in colonization and the establishment of infection. Research has shown that Met 1 can significantly reduce the adhesion of bacteria, such as Staphylococcus aureus and Escherichia coli, to human mucosal epithelial cells nih.govnih.gov.

This anti-adhesive effect is attributed to the free sulfhydryl group of Met 1, which is capable of breaking the disulfide bonds within pilin, the protein subunit that makes up bacterial fimbriae (or pili) nih.govkarger.comprolekare.cz. Fimbriae are hair-like appendages on the bacterial surface that act as adhesins, binding to specific receptors on host cells. By disrupting the structure of these fimbriae, Met 1 induces conformational changes that interfere with their ability to bind to epithelial cell receptors nih.govnih.govkarger.com. This action appears to be directed at the bacteria rather than the host cells, as pre-incubation of epithelial cells with Met 1 does not prevent the adhesion of untreated bacteria nih.gov. This targeted interference with a key bacterial virulence factor represents another important aspect of the preclinical pharmacological profile of erdosteine's metabolites.

Synergistic Effects with Antibiotics at a Molecular and Cellular Level

The preclinical pharmacological profile of Erdosteine Ethyl Ester's active metabolites reveals significant synergistic effects when combined with various antibiotics. These interactions are primarily observed at the molecular and cellular levels, leading to enhanced antibiotic efficacy, particularly against bacteria encapsulated within biofilms. The primary mechanisms underpinning this synergy involve the disruption of the biofilm's protective matrix, increased antibiotic penetration, and interference with bacterial adhesion to host cells.

The active metabolites of erdosteine, notably Metabolite I (N-thiodiglycolyl-homocysteine), possess free thiol groups (-SH) that play a crucial role in these synergistic activities. prolekare.czpatsnap.com These thiol groups can cleave the disulfide bonds that maintain the structural integrity of mucoproteins in both bronchial mucus and the extracellular polymeric substance (EPS) of bacterial biofilms. prolekare.czpatsnap.comprolekare.cz This mucolytic action effectively reduces the viscosity of the biofilm matrix, creating channels for antibiotics to penetrate deeper and reach the embedded bacteria. prolekare.czprolekare.cznih.govresearchgate.net

In vitro studies have demonstrated that erdosteine enhances the activity of several antibiotics against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) biofilms. nih.govresearchgate.net The combination of erdosteine with antibiotics such as amoxicillin (B794)/clavulanate, levofloxacin, vancomycin, and linezolid has been shown to cause a more significant reduction in biofilm mass and bacterial viability compared to the antibiotics alone. nih.govresearchgate.net This enhanced effect is particularly notable against mature biofilms, which are notoriously resistant to antibiotic treatment. nih.govresearchgate.net

Furthermore, the active metabolites of erdosteine exhibit anti-adhesive properties. The thiol groups can weaken the fimbriae that bacteria use to attach to epithelial surfaces. prolekare.cz By inhibiting bacterial adhesion, erdosteine's metabolites can help prevent the initial stages of biofilm formation and reduce the bacterial load on mucosal surfaces, making the remaining bacteria more susceptible to antibiotic action. prolekare.czprolekare.cz Earlier research has provided evidence that erdosteine enhances the anti-adhesive action of clarithromycin on Staphylococcus aureus and potentiates the inhibition of bacterial adhesion to mucous membranes when combined with ciprofloxacin. prolekare.cz

The antioxidant properties of erdosteine's metabolites may also contribute to the synergistic effect. prolekare.cz Oxidative stress can influence the production of the biofilm's extracellular matrix. By mitigating oxidative stress, erdosteine may further disrupt the biofilm's structure and function, thereby increasing antibiotic susceptibility. prolekare.cz

A summary of in vitro studies demonstrating the synergistic effects of erdosteine with various antibiotics is presented in the table below.

Bacterial StrainAntibioticErdosteine ConcentrationObserved Synergistic EffectReference
Methicillin-Resistant Staphylococcus aureus (MRSA)Vancomycin2, 5, and 10 mg/LEnhanced reduction in biofilm mass and viability. nih.govresearchgate.net
Methicillin-Resistant Staphylococcus aureus (MRSA)Linezolid2, 5, and 10 mg/LEnhanced reduction in biofilm mass and viability. nih.govresearchgate.net
Methicillin-Susceptible Staphylococcus aureus (MSSA)Amoxicillin/Clavulanate2, 5, and 10 mg/LEnhanced reduction in biofilm mass and viability. nih.govresearchgate.net
Methicillin-Susceptible Staphylococcus aureus (MSSA)Levofloxacin2, 5, and 10 mg/LEnhanced reduction in biofilm mass and viability. nih.govresearchgate.net
Staphylococcus aureusClarithromycinNot SpecifiedEnhanced anti-adhesive action. prolekare.cz
Not SpecifiedCiprofloxacinNot SpecifiedEnhanced inhibition of bacterial adhesion. prolekare.cz
Not SpecifiedAmoxicillinNot SpecifiedIncreased antibiotic concentration in sputum. prolekare.czresearchgate.net

Preclinical Pharmacokinetic and Metabolic Research of Erdosteine Ethyl Ester in Animal Models

Absorption and Distribution Studies in Preclinical Species

Pharmacokinetic studies in animal models are crucial for understanding how a compound like Erdosteine (B22857) Ethyl Ester is handled by a living system. These studies form the basis for evaluating its potential therapeutic efficacy and understanding its mechanism of action.

Erdosteine Ethyl Ester is designed as a prodrug, and its formulation as an ester is suggested to potentially enhance its absorption and bioavailability compared to other mucolytic agents. The pharmacokinetic properties are reported to be similar to its parent compound, erdosteine. Upon oral administration, the ester is absorbed and subsequently metabolized.

Compound FeatureErdosteine (Parent Compound)This compoundGeneral Principle of Ester Prodrugs
FormActive Drug (also a prodrug to Met-I)ProdrugDesigned to improve solubility, permeability, or taste.
AbsorptionRapidly absorbed after oral administration. wikipedia.orgFormulated to potentially improve absorption. Often enhances lipophilicity, which can increase membrane permeation.
BioavailabilityConsidered to have good oral bioavailability. wikipedia.orgSuggested to be enhanced due to its ester formulation. Variable; depends on the specific compound and the efficiency of in-vivo hydrolysis.

Following absorption, the distribution of a drug to its target tissues is paramount for its pharmacological effect. For a respiratory agent, concentration in the lungs and bronchial secretions is particularly relevant. Preclinical evidence suggests that erdosteine and its metabolites effectively reach the respiratory system. Co-administration of erdosteine with amoxicillin (B794) in patients resulted in higher concentrations of the antibiotic in the sputum, indicating that erdosteine or its active metabolites are present in the airways and can modify the local environment. drugbank.com

Animal models of organ injury also provide indirect evidence of tissue distribution. The protective effects of erdosteine have been observed in rat models of ischemia-reperfusion injury in various organs, including the kidneys and ovaries, suggesting that the compound and its metabolites are distributed systemically to these tissues. nih.govnih.gov In rodent studies, the effects of erdosteine are assessed by measuring biomarkers in tissues, further supporting its distribution throughout the body.

Animal Model / Study TypeTarget Tissue/OrganObserved Effect / Implication for DistributionReference
Rat Model of Renal Ischemia-ReperfusionKidneyErdosteine administration attenuated renal damage, implying distribution to kidney tissue. nih.gov
Rat Model of Ovarian Ischemia-ReperfusionOvaryErdosteine treatment reduced histological injury, suggesting distribution to ovarian tissue. nih.gov
Rodent Oxidative Stress ModelsGeneral TissuesChanges in biomarkers like MDA and GSH are measured in tissues to assess efficacy.
Studies on Antibiotic PenetrationBronchial SecretionsErdosteine enhances antibiotic concentrations in sputum, indicating presence in the airways. drugbank.com

Metabolic Pathways and Biotransformation in Animal Systems

The transformation of this compound into its pharmacologically active forms is a critical step in its mechanism of action. This process primarily occurs in the liver and involves several key metabolic reactions.

This compound is a prodrug that must be chemically altered in the body to become active. The key transformation is the hydrolysis of the ethyl ester bond. This reaction is catalyzed by esterase enzymes, which are abundant in the liver and plasma of animal models. This enzymatic cleavage removes the ethyl group, initiating the process that ultimately yields the active metabolites. nih.gov This mechanism is analogous to that of other ethyl ester prodrugs, such as glutathione (B108866) monoethyl esters, which have been shown to increase glutathione levels in the lungs of rats by the cleavage of the ester bond. nih.goved.ac.uk This bioconversion is essential, as the ester form itself lacks the free thiol groups necessary for mucolytic and antioxidant activity.

The metabolism of erdosteine, following the initial hydrolysis of the ester group, leads to the formation of several active metabolites. The most important of these is Metabolite I (Met-I), also known as N-thiodiglycolyl-homocysteine. wikipedia.orgoatext.com Met-I is the primary biologically active molecule, containing a free sulfhydryl (-SH) group which is responsible for breaking disulfide bonds in mucus and scavenging free radicals. nih.govnih.gov

In total, erdosteine's metabolism results in three active metabolites that possess mucolytic and free-radical scavenging properties. drugbank.comindexcopernicus.comresearchgate.net The formation of Met-I involves the opening of the thiolactone ring of the parent molecule, a crucial step that unmasks the reactive thiol group. oatext.com

MetaboliteChemical NameKey FeaturePrimary Role
Metabolite I (Met-I)N-thiodiglycolyl-homocysteineContains a free sulfhydryl (-SH) group. nih.govPrimary active metabolite responsible for mucolytic and antioxidant effects. wikipedia.orgnih.gov
Other MetabolitesNot specifically named in sourcesContribute to overall activity. drugbank.comindexcopernicus.comPossess mucolytic and free radical scavenging activity. drugbank.comindexcopernicus.com

After oral administration, this compound is absorbed and undergoes significant first-pass metabolism in the liver. drugbank.comindexcopernicus.com This initial passage through the liver is where the rapid transformation into its active metabolites, including Met-I, occurs. wikipedia.orgoatext.com The two functional organosulfur groups within the erdosteine structure are released during this metabolic conversion. wikipedia.orgsynzeal.com This extensive hepatic metabolism is a defining characteristic of the drug's pharmacokinetic profile, ensuring that the systemically circulated compounds are the active forms responsible for the therapeutic effects. drugbank.comindexcopernicus.com

Analytical Research Methodologies for Erdosteine Ethyl Ester

Chromatographic Techniques for Detection, Quantification, and Impurity Profiling

Chromatographic methods are the cornerstone for separating Erdosteine (B22857) Ethyl Ester from Erdosteine and other related substances. These techniques provide the necessary resolution and sensitivity for accurate quantification and impurity profiling.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the routine analysis of Erdosteine and its impurities, including Erdosteine Ethyl Ester. The development of a robust HPLC method is essential for quality control in bulk drug manufacturing. researchgate.netnih.gov

Research has led to the establishment of validated HPLC methods capable of separating Erdosteine from its process-related impurities and degradation products. nih.govsperonline.com One such study identified this compound as a new impurity that can form during the refining process of Erdosteine, particularly when ethanol (B145695) is used as a solvent. researchgate.netnih.gov

A typical HPLC method for the analysis of Erdosteine and its related substances, including the ethyl ester, employs a reversed-phase column. researchgate.netnih.govsperonline.com The separation is achieved using a mobile phase consisting of an aqueous buffer and an organic modifier. The specific conditions can be tailored to optimize the resolution between the various components.

For instance, a developed and validated HPLC method utilized a CAPCELL PAK C18 column (4.6 mm × 250 mm, 5 µm) with a mobile phase of acetonitrile (B52724) and 0.01 mol/L citric acid solution (13:87, v/v). researchgate.netnih.gov The detection was carried out at a wavelength of 254 nm with a flow rate of 1.0 mL/min. researchgate.netnih.gov Another method employed a Waters ODS-SunFire column (250 mm x 4.6 mm, 5 µm) with a mobile phase of methanol (B129727), acetonitrile, and 0.01 mol/L citric acid (20:4:76), with the pH adjusted to 2.5. nih.gov The detection limit for impurities in one method was reported to be 0.2 µg/mL. nih.gov

Validation of these HPLC methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose. speronline.comresearchgate.net

Table 1: Exemplary HPLC Method Parameters for Erdosteine and Impurity Analysis

ParameterCondition 1Condition 2
Column CAPCELL PAK C18 (4.6 mm × 250 mm, 5 µm) researchgate.netnih.govWaters ODS-SunFire (250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile: 0.01 mol/L Citric Acid (13:87, v/v) researchgate.netnih.govMethanol: Acetonitrile: 0.01 mol/L Citric Acid (20:4:76) nih.gov
Flow Rate 1.0 mL/min researchgate.netnih.gov1.0 mL/min nih.gov
Detection 254 nm researchgate.netnih.gov254 nm nih.gov

To achieve even higher resolution and faster analysis times, Ultra-High Performance Liquid Chromatography (UHPLC) has been adopted for the analysis of Erdosteine and its impurities. researchgate.netdntb.gov.ua UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in significantly improved separation efficiency compared to traditional HPLC.

A novel, stability-indicating reversed-phase UHPLC method was developed and validated for the quantitative determination of Erdosteine, its known impurities, and degradation products in effervescent tablets. researchgate.netresearchgate.net This method demonstrated high sensitivity with low limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net

The chromatographic separation was performed on a Waters Acquity UPLC HSS T3 column (2.1 mm × 150 mm, 1.8 µm) with a gradient elution of a mobile phase consisting of 0.1% trifluoroacetic acid in water and methanol. researchgate.net The flow rate was 0.29 mL/min, and UV detection was set at 238 nm. researchgate.net This high-resolution technique is particularly valuable for resolving closely eluting impurities and for stability studies where a multitude of degradation products may be present. researchgate.netresearchgate.net

A rapid UPLC-MS/MS method was also developed for the quantification of erdosteine, achieving a total run time of 2.0 minutes. mfd.org.mk This method utilized a C18 UPLC column (2.1 x 50 mm, 1.8 µm) with a mobile phase of 0.1% formic acid and acetonitrile (25:75 v/v) at a flow rate of 0.15 mL/min. mfd.org.mk

Table 2: UHPLC Method Parameters for High-Resolution Analysis of Erdosteine

ParameterCondition
Column Waters Acquity UPLC HSS T3 (2.1 mm × 150 mm, 1.8 µm) researchgate.net
Mobile Phase Gradient elution with 0.1% TFA in water and methanol researchgate.net
Flow Rate 0.29 mL/min researchgate.net
Detection 238 nm researchgate.net

For the unequivocal identification of unknown impurities like this compound, isolation of the compound in a pure form is necessary. Semi-preparative HPLC is the method of choice for this purpose. This technique utilizes larger columns and higher flow rates than analytical HPLC to isolate sufficient quantities of the impurity for subsequent spectroscopic analysis.

In several studies, impurities in Erdosteine bulk drug, including this compound, were first enriched using techniques like open column chromatography and then purified by semi-preparative HPLC. researchgate.netnih.gov This isolation is a crucial step that enables the definitive structural elucidation of the impurity. The purified fractions containing the isolated compound are then collected for analysis by mass spectrometry and NMR spectroscopy. researchgate.netnih.gov

Spectroscopic and Spectrometric Characterization Methods for Structural Elucidation

Once this compound is isolated, a combination of spectroscopic and spectrometric techniques is employed to confirm its molecular structure.

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a chromatographic system (LC-MS), it becomes an indispensable tool for the identification of impurities.

In the context of Erdosteine analysis, MS, including UPLC-MS and UPLC-MS/MS, has been instrumental in the characterization of impurities. researchgate.netmfd.org.mk For this compound, which was identified as a new impurity, MS analysis was used to confirm its molecular weight, corroborating the proposed structure. researchgate.netnih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural information, helping to piece together the molecule's framework. A UPLC-MS/MS method identified the mass transition of m/z 249.9 → 231.8 for erdosteine. mfd.org.mk

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. ¹H NMR and ¹³C NMR are the most common types of NMR used for this purpose.

Following the isolation of this compound by semi-preparative HPLC, its structure was unequivocally confirmed using a combination of spectral data, including ¹H NMR and ¹³C NMR. researchgate.netnih.gov

¹H NMR (Proton NMR) provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their connectivity to neighboring protons. The chemical shifts, integration, and splitting patterns of the signals in the ¹H NMR spectrum of the isolated impurity would be consistent with the structure of this compound.

¹³C NMR (Carbon-13 NMR) provides information about the different types of carbon atoms in a molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms, and their chemical shifts indicate their chemical environment (e.g., carbonyl, alkyl, etc.).

The collective data from MS, ¹H NMR, and ¹³C NMR provides a comprehensive and unambiguous identification of the isolated impurity as this compound. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds. pageplace.deiajps.com This method is based on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. iajps.com The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law. iajps.com

For the analysis of erdosteine, UV-Vis spectrophotometry has been successfully applied. The absorbance maxima for erdosteine have been identified at 235.0 nm. researchgate.net Various spectrophotometric methods have been developed for its determination, including first-derivative and ratio-spectra first derivative techniques, which enhance specificity and overcome interference from other substances. researchgate.netnih.gov For instance, a first-derivative method at 229 nm has been used for quantification in a concentration range of 10–70 μg/mL. nih.gov Another approach involves measuring the area under the curve (AUC) in the wavelength range of 240.0-230.0 nm. researchgate.net

These methods are valued for being quick, simple, and cost-effective, making them suitable for routine quality control of raw materials and intermediates. iajps.com

Derivatization Strategies for Enhanced Analytical Detection (e.g., Fluorimetric Detection)

While UV-Vis spectrophotometry is useful, its sensitivity can be limited for certain compounds or when analyzing complex biological samples. nih.gov To overcome this, derivatization techniques are employed to modify the analyte's chemical structure, thereby enhancing its detectability. researchgate.netnih.gov This is particularly beneficial for compounds like erdosteine that have low native absorptivity in the effective wavelength region. nih.gov

One prominent strategy is pre-column derivatization for high-performance liquid chromatography (HPLC) with fluorimetric detection. This involves reacting the analyte with a fluorescent labeling agent to produce a highly fluorescent derivative. For erdosteine, several derivatization reagents have been utilized:

4-Bromomethyl-7-methoxycoumarin (BrMmC): This reagent reacts with erdosteine in the presence of a catalyst like dibenzo-18-crown-6-ether to form a fluorescent compound. The resulting derivative can be monitored with high sensitivity using fluorescence detection with an excitation wavelength of 325 nm and an emission wavelength of 390 nm. researchgate.netnih.gov

R-(-)-4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole (R-(-)-DBD-APy): This chiral fluorescent reagent is used to label the carboxyl groups of erdosteine. This not only improves sensitivity but also allows for the chiral separation of its metabolites. nih.gov

Potassium permanganate (B83412) and Ceric ammonium (B1175870) sulfate (B86663): These oxidizing agents have been used in spectrophotometric and spectrofluorimetric methods. For example, the reaction with ceric ammonium sulfate can be monitored by the decrease in absorbance of cerium (IV) ions at 320 nm or by measuring the fluorescence of the resulting cerium (III) ions at an excitation/emission of 255/355 nm. d-nb.infodntb.gov.ua

Acriflavine (B1215748): The interaction between erdosteine's carboxylic group and acriflavine leads to a reduction in acriflavine's native fluorescence, which can be measured for quantitative purposes. d-nb.info

These derivatization strategies significantly improve the limit of detection (LOD) and limit of quantification (LOQ), enabling the analysis of erdosteine at very low concentrations. nih.govresearchgate.netnih.gov

Development of Stability-Indicating Analytical Methods for Process Control

Stability-indicating analytical methods are crucial for ensuring the quality and integrity of pharmaceutical products. These methods are designed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products that may form under various stress conditions such as hydrolysis, oxidation, photolysis, and thermal degradation. speronline.com

For erdosteine, several stability-indicating HPLC methods have been developed. nih.govsperonline.com These methods typically utilize a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with trifluoroacetic acid). researchgate.netsperonline.com

A key aspect of developing these methods is subjecting the drug to forced degradation studies. For erdosteine, degradation has been observed under basic, acidic, and oxidative (30% H2O2) conditions, while it was found to be stable under other stress conditions. speronline.com The developed HPLC methods were able to effectively separate the intact erdosteine peak from the peaks of its degradation products, thus proving their stability-indicating power. speronline.com One identified degradation product is ({2-Oxo-2-[(2-oxotetrahydro-3-thiophenyl) amino] ethyl} sulfinyl) acetic acid, an erdosteine oxide. researchgate.net Another impurity, this compound, was identified as a process-related impurity formed when ethanol is used as a refining solvent. researchgate.net

The ability of these methods to accurately quantify the drug in the presence of its impurities and degradation products is essential for routine quality control and stability studies of erdosteine in bulk drug and pharmaceutical formulations. researchgate.netsperonline.com

Validation Parameters for Robust Analytical Research Methods

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. nih.goveuropa.eu According to the International Council for Harmonisation (ICH) guidelines, several parameters must be evaluated to ensure the robustness of an analytical method. nih.goveuropa.euich.org These parameters are essential for demonstrating the reliability, accuracy, and precision of the analytical data.

The key validation parameters for analytical methods, including those for this compound, are:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netresearchgate.net For stability-indicating methods, this is demonstrated by the separation of the analyte from its degradation products. speronline.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is typically evaluated by analyzing a series of dilutions of a standard solution and is often expressed by the correlation coefficient (r) or coefficient of determination (R²), which should be close to 1. speronline.comnih.gov For erdosteine methods, linearity has been established over various concentration ranges. researchgate.netnih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org The specified range is derived from the linearity studies. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovery is calculated. speronline.comnih.gov For erdosteine, recovery values typically range from 99.78% to 101.25%. speronline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. speronline.com

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment. speronline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. speronline.com

The following table summarizes the validation parameters for a stability-indicating HPLC method for erdosteine:

Validation ParameterTypical Value/RangeReference
Linearity (Concentration Range) 10-80 µg/mL nih.gov
Correlation Coefficient (r²) 0.9995 speronline.com
Accuracy (% Recovery) 99.78 – 101.25 % speronline.com
Precision (% RSD) < 2% speronline.com
LOD 0.44 µg/mL speronline.com
LOQ 0.95 µg/mL speronline.com

Role of Erdosteine Ethyl Ester in Pharmaceutical Impurity Research and Quality Control

Significance as a Known Process-Related Impurity in Erdosteine (B22857) API Production

Erdosteine Ethyl Ester, with the chemical formula C₁₀H₁₅NO₄S₂, is identified as a process-related impurity that can form during the synthesis and purification of Erdosteine. nih.gov Its formation is specifically associated with the use of ethanol (B145695) as a solvent in the refining process of the Erdosteine bulk drug. nih.govresearchgate.net The molecular structure of this compound is distinguished from the parent drug, Erdosteine (C₈H₁₁NO₄S₂), by the presence of an ethyl ester group.

The presence of impurities such as this compound in an active pharmaceutical ingredient can impact the quality, safety, and efficacy of the final drug product. ijpsr.comijdra.com Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances. biotech-spain.comjpionline.org These guidelines categorize impurities based on their origin and chemical nature and set thresholds for reporting, identification, and qualification. biotech-spain.com Organic impurities, which include by-products of the manufacturing process like this compound, are a key focus of these regulations. biotech-spain.com

The significance of this compound as an impurity lies in its role as a quality marker. Its presence above a certain threshold can indicate a suboptimal refining process, prompting a review and optimization of the manufacturing steps. It is crucial to distinguish process-related impurities from degradation products, which form due to storage conditions or exposure to light, air, or moisture. veeprho.com While this compound is a process impurity, other impurities like Erdosteine Oxide can arise from oxidative degradation. researchgate.net

Development of Analytical Control Strategies for Impurity Monitoring and Quantification

To ensure the quality and safety of Erdosteine API, robust analytical methods are essential for the detection and quantification of this compound and other related impurities. High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this purpose. nih.govresearchgate.net

Several HPLC methods have been developed and validated for the determination of Erdosteine and its impurities. nih.govresearchgate.net These methods are designed to provide good separation between Erdosteine and its related substances, including this compound. For instance, a reported HPLC method utilizes a CAPCELL PAK C18 column with a mobile phase consisting of acetonitrile (B52724) and a citric acid solution, with detection at a wavelength of 254 nm. nih.govresearchgate.net The validation of these analytical methods as per ICH guidelines is crucial to ensure their accuracy, precision, linearity, and robustness. researchgate.net

In addition to HPLC, other analytical techniques can be employed for impurity profiling. These include:

Ultra-High Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to conventional HPLC. researchgate.net

Mass Spectrometry (MS): Often coupled with chromatography (LC-MS), MS provides structural information for the identification of unknown impurities. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of isolated impurities. nih.govresearchgate.net

The development of these sophisticated analytical strategies allows for the routine monitoring of impurity levels in each batch of Erdosteine API, ensuring compliance with pharmacopeial standards and regulatory requirements. biotech-spain.com

Approaches for Impurity Mitigation and Process Improvement in Pharmaceutical Manufacturing

The primary strategy for mitigating the formation of this compound is to avoid the use of ethanol as a refining solvent during the manufacturing of Erdosteine bulk drug. nih.govresearchgate.net This highlights the importance of solvent selection in controlling the impurity profile of an API. The ICH Q3C guideline provides a framework for the control of residual solvents, categorizing them based on their toxicity. jpionline.orgeuropa.eu While ethanol is generally considered a Class 3 solvent with low toxic potential, its reactivity in this specific process leads to the formation of an undesirable impurity. europa.euasianjpr.com

Process improvement in pharmaceutical manufacturing is a continuous effort guided by the principles of Quality by Design (QbD). By understanding the formation pathways of impurities like this compound, manufacturers can implement control strategies to minimize their levels. asianjpr.com These strategies may include:

Alternative Solvents: Investigating and validating the use of non-ethanolic solvents for the refining process.

Process Parameter Optimization: Adjusting parameters such as temperature, reaction time, and pH to disfavor the formation of the ester.

Purification Techniques: Employing advanced purification methods like semi-preparative HPLC or column chromatography to effectively remove the impurity. nih.govresearchgate.net

By implementing these mitigation and process improvement approaches, pharmaceutical manufacturers can enhance the purity of the Erdosteine API and ensure the consistent quality of the final drug product.

Establishing Research Standards for Impurity Profiling and Compliance in Drug Development

The establishment of well-characterized research standards for impurities is fundamental to accurate impurity profiling and regulatory compliance. synzeal.com this compound, as a known impurity, serves as a reference standard for its own identification and quantification in Erdosteine API. clearsynth.comlgcstandards.com These reference standards are crucial for:

Method Validation: To demonstrate the specificity, linearity, accuracy, and precision of analytical methods used for impurity detection. researchgate.net

Routine Quality Control: To accurately quantify the level of this compound in each batch of the drug substance.

Stability Studies: To monitor the potential for impurity formation over time under various storage conditions. kymos.com

Regulatory guidelines, such as ICH Q3A(R2), mandate the identification and qualification of impurities that are present above a certain threshold (typically 0.1%). kymos.com The availability of a pure this compound standard allows for the necessary toxicological studies to be conducted if its levels exceed the qualification threshold. nih.gov

The process of impurity profiling involves a comprehensive evaluation of all potential and actual impurities in a drug substance. ijpsr.com This includes not only process-related impurities like this compound but also starting materials, intermediates, degradation products, and inorganic impurities. biotech-spain.com A thorough understanding of the synthetic route and potential side reactions is essential for predicting and identifying potential impurities.

The following table summarizes key information regarding Erdosteine and this compound:

Compound NameChemical FormulaMolecular Weight ( g/mol )Role in Pharmaceutical Context
ErdosteineC₈H₁₁NO₄S₂249.31Active Pharmaceutical Ingredient
This compoundC₁₀H₁₅NO₄S₂277.36Process-Related Impurity

Q & A

Q. How is Erdosteine Ethyl Ester synthesized and characterized, particularly its enantiomers?

this compound enantiomers (R and S) are synthesized via esterification of the parent compound, followed by chiral resolution using nuclear magnetic resonance (NMR) with chiral shift reagents to determine enantiomeric excess. The ethyl ester form enhances solubility for analytical purposes. Pharmacological characterization involves comparative assays, such as paraquat-induced oxidative stress models in mice, where the S enantiomer demonstrates superior free radical scavenging activity compared to the R form .

Q. What methodological approaches are used to determine the antioxidant efficacy of this compound in preclinical models?

Preclinical antioxidant efficacy is assessed through biomarkers like malondialdehyde (MDA) and reduced glutathione (GSH) levels in oxidative stress models. For example, in rodent studies, this compound reduces MDA (a lipid peroxidation marker) and increases GSH (an endogenous antioxidant), measured via spectrophotometry. Experimental designs often include control groups, dose-response analyses, and statistical validation using ANOVA with post hoc tests to ensure reproducibility .

Q. What are the key pharmacological differences between the R and S enantiomers of this compound?

The S enantiomer exhibits significantly higher efficacy in scavenging free radicals, as demonstrated in paraquat challenge models, where it improves survival rates in mice by 30–40% compared to the R form. This disparity is attributed to stereospecific interactions with reactive oxygen species (ROS)-generating pathways, emphasizing the need for enantiomeric purity in therapeutic formulations .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in the efficacy of this compound when used with inhaled corticosteroids (ICS) in COPD management?

Contradictions arise from clinical guidelines (e.g., GOLD 2020) restricting Erdosteine use in ICS-treated patients, despite RESTORE trial data showing no differential efficacy in ICS users vs. non-users. To address this, researchers should conduct stratified meta-analyses of randomized controlled trials (RCTs), adjusting for eosinophil counts and ICS dosage. Network meta-analyses comparing Erdosteine with other thiol-based drugs (e.g., N-acetylcysteine) can clarify its standalone vs. adjunctive benefits .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis, and how does this impact therapeutic outcomes?

Enantiomeric purity is achieved via chiral chromatography or asymmetric synthesis. Impurity profiling using high-performance liquid chromatography (HPLC) coupled with circular dichroism ensures >99% enantiomeric excess. The S enantiomer’s superior ROS scavenging activity necessitates rigorous quality control, as even 5% R-form contamination reduces in vivo efficacy by 15–20% in murine models .

Q. What are the challenges in extrapolating this compound's antioxidant data from rodent models to human clinical trials, and how can they be addressed methodologically?

Rodent models often use acute oxidative stress (e.g., paraquat or diazinon exposure), whereas human COPD involves chronic ROS accumulation. Bridging this gap requires longitudinal studies with surrogate endpoints like exhaled breath condensate (EBC) 8-isoprostane levels. Dose translation must account for metabolic differences: murine LD50 data suggest a human equivalent dose of 300–600 mg/day, but phase I trials should prioritize pharmacokinetic profiling of the ethyl ester’s bioavailability and metabolite kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erdosteine Ethyl Ester
Reactant of Route 2
Reactant of Route 2
Erdosteine Ethyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.